Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate
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Overview
Description
Ethyl (2-methyl-4-nitrophenyl)aminoacetate is an organic compound that features a nitro group, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-methyl-4-nitrophenyl)aminoacetate typically involves the reaction of 2-methyl-4-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of Ethyl (2-methyl-4-nitrophenyl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques to meet the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methyl-4-nitrophenyl)aminoacetate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-methyl-4-phenylenediamine.
Substitution: Various amides or esters depending on the nucleophile used.
Hydrolysis: 2-methyl-4-nitrophenylaminoacetic acid.
Scientific Research Applications
Ethyl (2-methyl-4-nitrophenyl)aminoacetate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl (2-methyl-4-nitrophenyl)aminoacetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-methyl-4-aminophenyl)aminoacetate: Similar structure but with an amino group instead of a nitro group.
Methyl (2-methyl-4-nitrophenyl)aminoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl (2-methyl-4-nitrophenyl)aminoacetate is unique due to the presence of both a nitro group and an ester group, which allows it to undergo a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(2-methyl-4-nitroanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-5-4-8(13(16)17)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNGKTUPPZQNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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